N-(3-chloro-4-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole-based compounds that have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound inhibits the production of pro-inflammatory cytokines by modulating the activity of certain signaling pathways.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under standard laboratory conditions. However, this compound has some limitations for lab experiments. It is highly toxic and requires careful handling. It is also relatively expensive compared to other compounds that exhibit similar biological activities.
Future Directions
There are several future directions for the research on N-(3-chloro-4-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential therapeutic applications of this compound in other diseases such as autoimmune disorders. Additionally, future research could focus on optimizing the synthesis of this compound to make it more cost-effective and scalable for industrial applications.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFIN3O/c1-9-15(18)10(2)21(20-9)7-3-4-14(22)19-11-5-6-13(17)12(16)8-11/h5-6,8H,3-4,7H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZGBHVTNCTENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC(=C(C=C2)F)Cl)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFIN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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